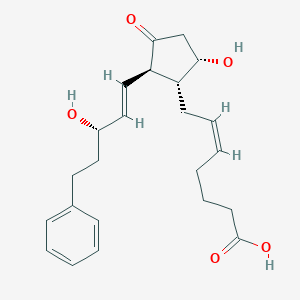

17-Phenyl-18,19,20-trinor-pgd2

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-21,24-25H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQGPAZDRCBBLD-YTCWWFNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501109103 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85280-91-7 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85280-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-tri-norprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-PHENYL-TRI-NORPROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O0QDP7U5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-phenyl-18,19,20-trinor-prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 17-Phenyl-18,19,20-trinor-prostaglandin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor-PGD2) is a synthetic analog of prostaglandin (B15479496) D2 (PGD2). This technical guide delineates its mechanism of action based on available preclinical data. The compound exhibits a distinct pharmacological profile, characterized by potent activity at contractile prostanoid receptors, likely the CRTH2 (DP2) and/or Thromboxane (TP) receptors, while demonstrating minimal to no activity at the classic DP1 receptor. This differential activity suggests its potential as a selective tool for probing the physiological and pathological roles of these specific receptor systems. This document provides a comprehensive overview of its biological effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways.

Introduction

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid and a key lipid mediator in various physiological and pathological processes, including inflammation, allergy, and sleep regulation. Its biological effects are mediated through two primary G protein-coupled receptors: the D-prostanoid 1 (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) and smooth muscle relaxation, while CRTH2 activation is coupled to Gαi, leading to a decrease in cAMP and the mobilization of intracellular calcium, often resulting in cell migration and activation.

17-Phenyl-18,19,20-trinor-PGD2 is a chemically stable analog of PGD2 where the terminal three carbons of the ω-chain are replaced by a phenyl group. This modification significantly alters its receptor interaction profile, making it a valuable pharmacological tool for dissecting the distinct signaling pathways of PGD2.

Pharmacological Profile

The primary mechanism of action of 17-phenyl-trinor-PGD2 is characterized by its selective agonist activity at contractile prostanoid receptors, with a notable lack of activity at the DP1 receptor.

Receptor Activity

DP1 Receptor: Multiple lines of evidence from functional assays indicate that 17-phenyl-trinor-PGD2 is virtually inactive as an agonist at the DP1 receptor. In studies using human platelets, where PGD2 potently inhibits aggregation via DP1 receptor-mediated cAMP elevation, 17-phenyl-trinor-PGD2 showed no significant inhibitory effect.[1] Similarly, in rat peritoneal mast cells, a system where DP1 activation leads to increased cAMP, this analog was found to be inactive.[1] Furthermore, it failed to induce relaxation in the rabbit transverse stomach strip, a classic bioassay for DP1-mediated smooth muscle relaxation.[1]

CRTH2 (DP2) and TP Receptors: In contrast to its inactivity at the DP1 receptor, 17-phenyl-trinor-PGD2 demonstrates potent agonist activity in tissues where prostanoid-induced contraction is mediated by CRTH2 and/or TP receptors. It was shown to contract guinea-pig tracheal ring chains and helical strips of the dog cerebral artery with a potency nearly equal to that of PGD2.[1] Additionally, studies on human eosinophils, which express the CRTH2 receptor, have shown that 17-phenyl-trinor-PGD2 can stimulate cellular activation, including CD11b expression and actin polymerization, although it is less potent than the endogenous ligand PGD2.

Quantitative Pharmacological Data

| Assay System | Agonist/Antagonist Activity | Potency/Efficacy | Receptor(s) Implicated | Reference |

| ADP-induced Human Platelet Aggregation | Inhibitor (Conflicting Data) | IC50 = 8.4 µM | DP1 | [2] |

| ADP-induced Human Platelet Aggregation | Virtually Inactive | - | DP1 | [1] |

| cAMP Accumulation (Rat Mast Cells) | Virtually Inactive | - | DP1 | [1] |

| Rabbit Stomach Strip Relaxation | Virtually Inactive | - | DP1 | [1] |

| Guinea-Pig Tracheal Ring Contraction | Agonist | Almost equal potency to PGD2 | CRTH2 / TP | [1] |

| Dog Cerebral Artery Contraction | Agonist | Almost equal potency to PGD2 | CRTH2 / TP | [1] |

| Human Eosinophil CD11b Expression | Agonist | Less potent than PGD2 | CRTH2 | |

| Cyclic AMP Accumulation | Weak Agonist | - | - | [2] |

Signaling Pathways

Based on its observed biological activities, 17-phenyl-trinor-PGD2 is proposed to activate signaling pathways downstream of the CRTH2 and/or TP receptors, while not engaging the DP1 receptor pathway.

Proposed Signaling Mechanism

The diagram below illustrates the proposed differential signaling of 17-phenyl-trinor-PGD2 compared to the natural ligand, PGD2.

References

In-Depth Technical Guide: Biological Activity of 17-phenyl trinor PGD2

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-phenyl trinor Prostaglandin (B15479496) D2 (17-phenyl trinor PGD2) is a synthetic analog of Prostaglandin D2 (PGD2), a key lipid mediator involved in a wide range of physiological and pathological processes.[1] Like its parent compound, 17-phenyl trinor PGD2 exerts its biological effects through interaction with specific G-protein coupled receptors (GPCRs), primarily the Prostaglandin D2 receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This modification, the substitution of the terminal three carbons of the omega side chain with a phenyl group, is designed to increase the metabolic stability and potency of the molecule.[2] This guide provides a comprehensive overview of the biological activity of 17-phenyl trinor PGD2, with a focus on its receptor interactions, downstream signaling pathways, and functional effects.

Core Biological Activities

The primary reported biological activities of 17-phenyl trinor PGD2 are the potent inhibition of platelet aggregation and a weak agonistic effect on cyclic AMP (cAMP) accumulation.[1]

Inhibition of Platelet Aggregation

17-phenyl trinor PGD2 is a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1] This activity is significant as platelet aggregation is a critical process in hemostasis and thrombosis.

Modulation of Cyclic AMP Levels

17-phenyl trinor PGD2 has been described as a weak agonist of cyclic AMP (cAMP) accumulation.[1] The modulation of intracellular cAMP is a key signaling mechanism for many GPCRs, including the DP1 receptor, which is coupled to the stimulatory G-protein (Gs) that activates adenylyl cyclase to produce cAMP.[3][4][5]

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of 17-phenyl trinor PGD2.

| Biological Activity | Parameter | Value | Cell/System | Reference |

| Inhibition of ADP-induced Platelet Aggregation | IC50 | 8.4 µM | Human Platelets | [1] |

| Cyclic AMP Accumulation | Activity | Weak Agonist | Not Specified | [1] |

Receptor Interaction and Signaling Pathways

Prostaglandin D2 and its analogs mediate their effects through two primary receptors, DP1 and CRTH2/DP2, which often have opposing downstream effects.

DP1 Receptor Signaling

The DP1 receptor is a Gs-protein coupled receptor.[3][4] Activation of DP1 by an agonist like PGD2 leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[6] In the context of platelets, activation of the DP1 receptor and subsequent increase in cAMP is associated with the inhibition of platelet aggregation.

CRTH2/DP2 Receptor Signaling

The CRTH2/DP2 receptor is coupled to a Gi-protein.[7][8] Upon agonist binding, the Gi-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] This receptor is primarily involved in pro-inflammatory responses, including the chemotaxis of Th2 cells, eosinophils, and basophils.[9][10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of 17-phenyl trinor PGD2 and related compounds are provided below.

ADP-Induced Platelet Aggregation Assay

This protocol is a standard method for assessing platelet function and the effect of inhibitory compounds.

Objective: To measure the ability of 17-phenyl trinor PGD2 to inhibit platelet aggregation induced by ADP.

Materials:

-

Freshly drawn human blood anticoagulated with 3.8% trisodium (B8492382) citrate (B86180).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Adenosine diphosphate (ADP) solution.

-

17-phenyl trinor PGD2 dissolved in a suitable solvent (e.g., DMSO).

-

Platelet aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

Pipette a known volume of PRP into an aggregometer cuvette containing a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for a few minutes while stirring.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

To test the inhibitory effect, pre-incubate the PRP with various concentrations of 17-phenyl trinor PGD2 or vehicle control for a defined period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

Plot the percentage of inhibition of aggregation against the concentration of 17-phenyl trinor PGD2.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the ADP-induced platelet aggregation.

-

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to determine the effect of a compound on the intracellular levels of cAMP, indicating its interaction with Gs or Gi-coupled receptors.

Objective: To measure the agonistic activity of 17-phenyl trinor PGD2 on cAMP accumulation.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells transfected with the DP1 receptor).

-

Cell culture medium and reagents.

-

17-phenyl trinor PGD2.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or other formats).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells expressing the receptor of interest under standard conditions.

-

Seed the cells into a multi-well plate (e.g., 96-well) at an appropriate density and allow them to adhere overnight.

-

-

Assay Protocol:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-30 minutes) at 37°C to prevent the degradation of newly synthesized cAMP.

-

Add different concentrations of 17-phenyl trinor PGD2 or a known agonist (positive control) to the wells. Include a vehicle control (negative control).

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

-

cAMP Detection:

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit. This typically involves a competitive binding principle where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Read the signal (e.g., absorbance, fluorescence, or luminescence) on a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of 17-phenyl trinor PGD2 for the DP1 and CRTH2/DP2 receptors.

Materials:

-

Cell membranes prepared from cells overexpressing the target receptor (DP1 or CRTH2/DP2).

-

A suitable radioligand with high affinity and specificity for the receptor (e.g., [3H]-PGD2).

-

17-phenyl trinor PGD2 (unlabeled competitor).

-

A non-specific binding control (a high concentration of an unlabeled ligand).

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the receptor in a suitable buffer and centrifuge to pellet the cell membranes.

-

Wash the membranes and resuspend them in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a series of tubes or a multi-well plate, add a fixed amount of cell membranes.

-

Add a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled competitor, 17-phenyl trinor PGD2.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration apparatus. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Summary and Future Directions

17-phenyl trinor PGD2 is a synthetic prostaglandin analog with demonstrated biological activity, most notably as a potent inhibitor of ADP-induced platelet aggregation. Its weak agonism of cAMP suggests an interaction with the DP1 receptor, which is consistent with its anti-platelet aggregation effect. However, a complete understanding of its biological profile requires further investigation.

Future research should focus on:

-

Determining the specific binding affinities (Ki) of 17-phenyl trinor PGD2 for both the DP1 and CRTH2/DP2 receptors. This would clarify its receptor selectivity and help to interpret its functional effects.

-

Quantifying its potency as a cAMP agonist by determining its EC50 value. This would provide a more precise measure of its activity at the DP1 receptor.

-

Investigating its functional effects in various in vitro and in vivo models of inflammation and other relevant disease states. This would help to elucidate its therapeutic potential.

By addressing these knowledge gaps, a more complete and nuanced understanding of the biological activity and therapeutic potential of 17-phenyl trinor PGD2 can be achieved.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of prostaglandin D2/CRTH2 pathway on asthma exacerbation induced by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 17-Phenyl-18,19,20-trinor-PGD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis commences with the renowned Corey lactone, a cornerstone in prostaglandin (B15479496) synthesis, and proceeds through the sequential introduction of the modified omega (ω) and alpha (α) chains. The final key transformation involves a selective oxidation to establish the characteristic 9-keto-11-hydroxy cyclopentane (B165970) ring of the PGD2 series. This guide offers detailed experimental protocols for key transformations, summarizes quantitative data, and provides visualizations of the synthetic workflow and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and biological properties of 17-Phenyl-18,19,20-trinor-PGD2 and its key synthetic precursor, the Corey lactone.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H30O5 |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 85280-91-7 |

| Appearance | Solution in methyl acetate |

| Purity | ≥98% |

| Storage Temperature | -20°C |

Table 2: Biological Activity of this compound

| Assay | Activity | IC50 / Potency |

| Platelet Aggregation (ADP-induced) | Potent Inhibitor | IC50: 8.4 µM |

| Cyclic AMP Accumulation | Weak Agonist | - |

Table 3: Properties of Key Starting Material: Corey Lactone Diol

| Property | Value |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| Appearance | White crystalline solid |

| Stereochemistry | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydropentalen-5-yl benzoate |

Experimental Protocols

The synthesis of this compound can be envisioned in three main stages:

-

Preparation of the ω-chain phosphonate (B1237965).

-

Coupling of the ω-chain and α-chain to the Corey lactone core.

-

Final functional group manipulations to yield the target PGD2 analogue.

Stage 1: Synthesis of the ω-Chain Phosphonate (Dimethyl (2-oxo-4-phenylbutyl)phosphonate)

This phosphonate is the building block for the modified omega chain.

Protocol:

-

To a solution of benzylacetone (B32356) in methanol (B129727) at 7-10°C, a solution of bromine in methanol is added dropwise.

-

The reaction mixture is stirred, and upon completion, the solvent is evaporated under reduced pressure.

-

The resulting α-bromo ketone is then reacted with trimethyl phosphite (B83602) at reflux.

-

The excess trimethyl phosphite is removed under reduced pressure, and the crude product is purified by distillation to yield dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Stage 2: Synthesis of the 17-Phenyl-trinor-PGF2α Intermediate

This stage follows the well-established Corey synthesis pathway.

Step 2a: Oxidation of Corey Lactone Diol The hydroxyl group of the Corey lactone diol is oxidized to an aldehyde. A Swern oxidation or Dess-Martin periodinane can be used.

Protocol (Dess-Martin Oxidation):

-

A solution of Corey lactone diol in dichloromethane (B109758) is added to a stirred suspension of Dess-Martin periodinane at 0-3°C.

-

The mixture is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by pouring the mixture into a solution of sodium bicarbonate and sodium thiosulfate.

-

The organic layer is separated, washed, dried, and concentrated to yield the crude aldehyde.

Step 2b: Horner-Wadsworth-Emmons Reaction The aldehyde is reacted with the ω-chain phosphonate to form the enone.

Protocol:

-

A solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in dichloromethane is added to a suspension of sodium hydride at 0°C.

-

The mixture is stirred for 1 hour, and then a solution of the aldehyde from the previous step is added dropwise.

-

The reaction is stirred at the same temperature until completion (TLC monitoring).

-

The reaction is quenched with acetic acid, and the product is extracted, dried, and purified.

Step 2c: Stereoselective Reduction of the Enone The ketone on the newly installed side chain is reduced to the corresponding alcohol with high stereoselectivity.

Protocol:

-

The enone is dissolved in a suitable solvent (e.g., ethanol/THF) and cooled to a low temperature (-78°C).

-

A solution of a stereoselective reducing agent, such as (S)-CBS-oxazaborolidine and borane, is added.

-

The reaction is stirred until completion and then quenched with methanol.

-

The product is worked up and purified.

Step 2d: Reduction of the Lactone and Wittig Reaction The lactone is reduced to a lactol, which is then reacted with a phosphonium (B103445) ylide to install the α-chain.

Protocol:

-

The protected prostaglandin intermediate is dissolved in toluene (B28343) and cooled to -78°C.

-

A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the reaction is stirred for 30 minutes.

-

A solution of the ylide, prepared from (4-carboxybutyl)triphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide), is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched, and the product is extracted and purified. This yields the 17-phenyl-trinor-PGF2α intermediate.

Stage 3: Conversion of PGF2α Intermediate to PGD2

This final stage involves the selective oxidation of the 9-hydroxyl group.

Protocol (Selective Oxidation):

-

The 17-phenyl-trinor-PGF2α intermediate (with the 15-hydroxyl and the carboxylic acid suitably protected) is dissolved in a solvent like dichloromethane.

-

A mild and selective oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane-based oxidation, is added. The reaction conditions are carefully controlled to favor the oxidation of the more accessible C9 allylic alcohol over the C15 alcohol.

-

The reaction is monitored by TLC, and upon completion, it is quenched.

-

The crude product is purified by column chromatography.

-

Finally, any protecting groups are removed under appropriate conditions to yield this compound.

Visualizations

Synthetic Workflow

An In-depth Technical Guide to 17-Phenyl-18,19,20-trinor-prostaglandin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Phenyl-18,19,20-trinor-prostaglandin D2 (CAS Number: 85280-91-7), a synthetic analog of prostaglandin (B15479496) D2 (PGD2), presents a complex pharmacological profile with conflicting reports on its biological activity. This technical guide synthesizes the available data on its chemical properties, biological functions, and potential signaling pathways. Notably, this document highlights a significant discrepancy in the literature regarding its effects on platelet aggregation and cyclic AMP (cAMP) accumulation, while also exploring its potent contractile activity in smooth muscle tissues, likely mediated through the thromboxane (B8750289) (TP) receptor. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Chemical and Physical Properties

17-Phenyl-18,19,20-trinor-PGD2 is a stable analog of PGD2 where the terminal three carbons of the omega side chain are replaced by a phenyl group.[1][2][3] This modification enhances its chemical stability compared to the native PGD2 molecule.[1][3]

| Property | Value | Reference |

| Formal Name | 9α,15S-dihydroxy-11-oxo-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid | [1] |

| CAS Number | 85280-91-7 | [1] |

| Molecular Formula | C₂₃H₃₀O₅ | [1] |

| Formula Weight | 386.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solution in methyl acetate (B1210297) (typically 10 mg/ml) | [1] |

| Solubility | DMF: ~33 mg/ml, DMSO: ~25 mg/ml, Ethanol: Miscible, PBS (pH 7.2): ~5 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Biological Activity: A Tale of Contradictory Findings

The biological activity of this compound is a subject of conflicting reports in scientific literature and commercial datasheets.

Platelet Aggregation

-

Commercial Datasheets: Several suppliers report that this compound is a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, with a reported IC50 value of 8.4 µM.[4] For comparison, the IC50 of the parent compound, PGD2, is cited as 18.6 nM in the same sources.[4]

-

Original Research Publication: In contrast, the primary research article by Narumiya and Toda (1985) in the British Journal of Pharmacology, which is often cited by commercial suppliers, states that this compound was "virtually inactive" in inhibiting ADP-induced aggregation of human platelets.

This significant discrepancy warrants careful consideration and further investigation by researchers using this compound.

Cyclic AMP Accumulation

-

Commercial Datasheets: The compound is described as a "weak agonist of cyclic AMP accumulation".[4] This activity would typically suggest an interaction with the PGD2 receptor subtype 1 (DP1), which is known to couple to Gs protein and stimulate adenylyl cyclase to produce cAMP.

-

Original Research Publication: The 1985 study by Narumiya and Toda found that this compound was "virtually inactive" in increasing cAMP levels in rat peritoneal mast cells, a system where PGD2 and the DP1 agonist BW245C showed clear activity.

Smooth Muscle Contraction

The most consistently reported biological effect of this compound is its potent contractile activity on specific smooth muscle preparations.

-

Key Findings: The study by Narumiya and Toda demonstrated that this compound contracted guinea-pig tracheal ring chain and helical strips of dog cerebral arteries with a potency "almost equal" to that of PGD2.

-

Receptor Involvement: Interestingly, the contractile action of PGD2 in these tissues was competitively antagonized by the DP1 agonists BW245C and 9β-PGD2. Since these DP1 agonists themselves do not cause contraction (BW245C induced relaxation in the rabbit stomach strip), this suggests that the contractile effect is not mediated by DP1 receptors. It is well-established that PGD2 can induce contraction in airway and vascular smooth muscle through activation of the thromboxane (TP) receptor.[5][6] Therefore, it is highly probable that this compound acts as a TP receptor agonist .

Signaling Pathways

Based on the available, albeit conflicting, data, two potential signaling pathways can be proposed for this compound. The primary and more strongly evidenced pathway involves the TP receptor, while the reported weak DP1 agonism remains to be definitively confirmed.

Proposed Primary Signaling Pathway: TP Receptor Agonism

The contractile effects of this compound in guinea-pig trachea and dog cerebral artery strongly suggest its action as a TP receptor agonist. Activation of the TP receptor, a Gq-coupled receptor, initiates a signaling cascade leading to smooth muscle contraction.

Caption: Proposed TP receptor signaling pathway for this compound.

Hypothetical Secondary Signaling Pathway: Weak DP1 Receptor Agonism

Should the reports of weak cAMP accumulation be substantiated, it would imply a minor interaction with the DP1 receptor. This pathway is considered secondary due to the contradictory findings in the primary literature.

Caption: Hypothetical weak DP1 receptor signaling for this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature. Researchers should optimize these protocols based on their specific experimental setup and reagents.

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the standard method for measuring platelet aggregation in response to ADP.

Workflow Diagram:

Caption: Workflow for ADP-induced platelet aggregation assay.

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors (who have not taken anti-platelet medication for at least 10 days) into tubes containing 3.2% or 3.8% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the supernatant, which is the PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15-20 minutes to pellet the remaining cells. The resulting supernatant is the PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/ml) using autologous PPP.

-

Aggregation Measurement:

-

Pre-warm the PRP and PPP to 37°C.

-

Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.

-

Add a known volume of adjusted PRP to a cuvette with a stir bar and allow it to equilibrate at 37°C with stirring.

-

Add a solution of this compound at various concentrations (or vehicle control) and incubate for a short period (e.g., 1-2 minutes).

-

Initiate aggregation by adding a sub-maximal concentration of ADP.

-

Record the change in light transmission over time. The IC50 value is the concentration of the compound that inhibits the maximum aggregation by 50%.

-

Cyclic AMP (cAMP) Accumulation Assay

This protocol describes a common method for measuring intracellular cAMP levels.

Workflow Diagram:

Caption: General workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture: Culture cells known to express the target receptor (e.g., rat peritoneal mast cells or a cell line recombinantly expressing the DP1 receptor).

-

Cell Seeding: Seed the cells into a multi-well assay plate at an appropriate density and allow them to adhere overnight.

-

Assay:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Add various concentrations of this compound, a known agonist (positive control, e.g., PGD2), and vehicle (negative control).

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available detection kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Smooth Muscle Contraction Assay (Organ Bath)

This protocol outlines the methodology for assessing the contractile effect of the compound on isolated smooth muscle tissues.

Workflow Diagram:

Caption: Workflow for an isolated smooth muscle contraction assay.

Methodology:

-

Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., guinea-pig trachea or dog cerebral artery) and prepare it as a ring or helical strip.

-

Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Equilibration: Allow the tissue to equilibrate under an optimal resting tension for a specified period.

-

Contraction Measurement:

-

Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner.

-

Record the changes in isometric tension using a force-displacement transducer.

-

For antagonist studies, pre-incubate the tissue with a specific receptor antagonist before adding the agonist.

-

Conclusion and Future Directions

This compound is a synthetic PGD2 analog with a pharmacological profile that requires careful interpretation. The significant contradiction between the original research and commercial datasheets regarding its anti-platelet and cAMP-stimulating activities highlights the need for independent verification of these effects. The most robustly supported activity of this compound is its potent contractile effect on smooth muscle, which is likely mediated by the TP receptor.

For researchers and drug development professionals, it is crucial to:

-

Acknowledge the conflicting data: Be aware of the discrepancies in the reported biological activities.

-

Verify activity: Independently confirm the effects of this compound in the specific experimental systems being used.

-

Consider TP receptor agonism: The primary mechanism of action for its contractile effects appears to be through the TP receptor.

Future research should focus on definitively elucidating the receptor interaction profile of this compound, including binding affinity studies for DP1, DP2, and TP receptors. Such studies will resolve the existing ambiguities and provide a clearer understanding of its potential as a pharmacological tool or therapeutic agent.

References

- 1. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 2. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prostaglandin D₂ induces contractions through activation of TP receptors in peripheral lung tissue from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 17-Phenyl Trinor Prostaglandins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 17-phenyl trinor prostaglandins (B1171923), a class of synthetic prostaglandin (B15479496) analogs with significant therapeutic applications, most notably in the treatment of glaucoma. By replacing the terminal carbons of the omega chain with a phenyl group, these analogs exhibit enhanced metabolic stability and potent biological activity. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate further research and drug development in this area.

Core Structure and Modifications

The fundamental structure of a 17-phenyl trinor prostaglandin is characterized by the substitution of the terminal three carbons of the omega (ω) chain of a natural prostaglandin with a phenyl group. This modification significantly influences the molecule's interaction with prostanoid receptors, leading to altered potency, selectivity, and pharmacokinetic profiles. Key modifications that have been explored in SAR studies include:

-

Alterations to the Omega (ω) Chain: The introduction of the phenyl ring at C-17 is a critical modification. Further substitutions on this phenyl ring have been shown to modulate activity. For instance, the addition of a methyl group at the 2 or 3-position of the phenyl ring can result in compounds with greater biological activity compared to a 4-position substitution[1].

-

Saturation of the C13-C14 Double Bond: The reduction of the double bond between carbons 13 and 14, as seen in latanoprost (B1674536) (13,14-dihydro-17-phenyl-18,19,20-trinor PGF2α-isopropyl ester), can improve the selectivity for the prostanoid FP receptor and enhance chemical stability[2].

-

Modifications at the C-1 Carboxyl Group: Esterification of the C-1 carboxyl group, for example, to an isopropyl ester or an ethyl amide, creates prodrugs. These prodrugs, such as latanoprost and bimatoprost (B1667075), are more lipophilic, facilitating corneal penetration. Ocular enzymes then hydrolyze the ester or amide to release the biologically active free acid form[2][3].

-

Stereochemistry at C-15: The stereochemistry of the hydroxyl group at C-15 is crucial for activity. The natural (S) configuration is generally preferred for high potency at the FP receptor. The (R) isomer, as seen in 15(R)-17-phenyl trinor PGF2α, exhibits significantly lower binding affinity[4].

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the biological activity of various 17-phenyl trinor prostaglandin analogs.

| Compound | Receptor | Assay System | Parameter | Value | Reference |

| 17-phenyl trinor PGF2α | FP | Ovine luteal cells | Relative Potency (vs PGF2α) | 756% | [5][6] |

| 17-phenyl trinor PGF2α | FP (rat recombinant) | CHO cells | Ki | 1.1 nM | [5][6] |

| 15(S)-17-phenyl trinor PGF2α (free acid) | FP | Cat iris sphincter muscle | IC50 | 0.71 nM | [4] |

| 15(R)-17-phenyl trinor PGF2α (free acid) | FP | Cat iris sphincter muscle | IC50 | 30 nM | [4] |

| 17-phenyl trinor PGE2 | EP1/EP3 | Guinea pig ileum | Contraction | 11 µM | [7] |

| 17-phenyl trinor PGE2 | - | Hamster antifertility assay | ED50 | 350 µg/kg | [7] |

| 17-phenyl trinor PGF2α | - | Hamster antifertility assay | Potency vs PGF2α | ~90x | [8] |

| 17-phenyl trinor PGF2α | - | Rat blood pressure | Pressor Potency vs PGF2α | 5x | [8] |

Signaling Pathways

17-phenyl trinor prostaglandins primarily exert their effects through activation of prostanoid receptors, which are G-protein coupled receptors (GPCRs). The specific signaling cascade depends on the receptor subtype activated. For instance, 17-phenyl trinor PGF2α and its analogs are potent agonists of the FP receptor, which couples to Gq proteins.

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of 17-phenyl trinor prostaglandin analogs to the FP receptor.

References

- 1. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 3. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 17-Phenyl-18,19,20-trinor-prostaglandin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor-PGD2) is a synthetic analog of the naturally occurring prostaglandin (B15479496) D2 (PGD2). Characterized by the substitution of the terminal three carbons of the omega side chain with a phenyl group, this modification confers increased metabolic stability compared to the parent compound.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of 17-phenyl-trinor-PGD2. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visual representations of its signaling pathways to support further research and drug development efforts.

Discovery and History

The exploration of synthetic prostaglandin analogs with modified omega side chains gained momentum in the 1970s with the aim of developing more stable and potent therapeutic agents. The pioneering work of Miller and colleagues, published in 1975, detailed the biological activities of a series of 17-phenyl-18,19,20-trinor-prostaglandins.[2] This research laid the foundation for understanding how modifications to the prostaglandin structure influence their biological activity.

The rationale behind the 17-phenyl modification was to create analogs with increased metabolic stability, as the terminal carbons of the omega chain are susceptible to enzymatic oxidation. By replacing these carbons with a phenyl group, the molecule becomes more resistant to degradation, potentially leading to a longer duration of action in vivo. While the initial research by Miller et al. focused on PGE and PGF analogs, the synthesis and investigation of the PGD2 analog, 17-phenyl-trinor-PGD2, followed. This compound was developed to explore the effects of this stabilizing modification on the pharmacological properties associated with PGD2.

Physicochemical Properties

A summary of the key physicochemical properties of 17-Phenyl-18,19,20-trinor-PGD2 is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 9α,15S-dihydroxy-11-oxo-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid | [3] |

| Molecular Formula | C23H30O5 | [3] |

| Molecular Weight | 386.5 g/mol | [3] |

| CAS Number | 85280-91-7 | [3] |

Pharmacological Profile

17-Phenyl-trinor-PGD2 is recognized as a stable PGD2 analog that interacts with prostaglandin D2 receptors, primarily DP1 and DP2 (also known as CRTH2).[4] Its biological effects are a consequence of its activity at these receptors.

Platelet Aggregation

One of the notable activities of 17-phenyl-trinor-PGD2 is its ability to inhibit platelet aggregation. It has been shown to be a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced human platelet aggregation.[5]

Cyclic AMP Accumulation

In studies of cellular signaling, 17-phenyl-trinor-PGD2 has been characterized as a weak agonist of cyclic AMP (cAMP) accumulation.[5] This suggests that its interaction with the Gs-coupled DP1 receptor, which leads to cAMP production, is less robust compared to the endogenous ligand PGD2.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Assay | Species/Cell Type | Parameter | Value | Reference |

| ADP-induced Platelet Aggregation | Human | IC50 | 8.4 µM | [5] |

| Cyclic AMP Accumulation | - | Activity | Weak Agonist | [5] |

Signaling Pathways

17-Phenyl-trinor-PGD2 exerts its biological effects by binding to and activating the PGD2 receptors, DP1 and DP2. These two receptors are coupled to different G-proteins and trigger distinct downstream signaling cascades.

-

DP1 Receptor Signaling: The DP1 receptor is a Gs-protein coupled receptor (GPCR).[6] Upon activation by 17-phenyl-trinor-PGD2, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.[6] In the context of platelets, this pathway leads to the inhibition of platelet aggregation.[4]

-

DP2 (CRTH2) Receptor Signaling: The DP2 receptor is a Gi-protein coupled receptor (GPCR).[7] Activation of the DP2 receptor by 17-phenyl-trinor-PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6] The Gβγ subunits can also activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[6] This pathway is often associated with pro-inflammatory responses.

Caption: Signaling pathways of 17-Phenyl-trinor-PGD2 via DP1 and DP2 receptors.

Experimental Protocols

Synthesis of 17-Phenyl-18,19,20-trinor-prostaglandins (General Approach)

While the specific synthesis of 17-phenyl-trinor-PGD2 is not detailed in readily available literature, a general synthetic strategy for 17-phenyl-trinor-prostaglandins can be inferred from related patent literature.[8] The synthesis typically involves a multi-step process starting from a commercially available Corey lactone derivative.

Workflow Diagram:

Caption: General synthetic workflow for 17-phenyl-trinor-prostaglandins.

Key Steps:

-

Introduction of the ω-phenyl side chain: This is typically achieved via a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester containing the 17-phenyl-trinor moiety.

-

Modification of the cyclopentane ring functionalities: This involves a series of reactions to introduce the desired hydroxyl and keto groups at the correct stereocenters, characteristic of the specific prostaglandin class (in this case, PGD).

-

Introduction of the α-carboxy side chain: Another Wittig-type reaction is commonly employed to introduce the carboxylic acid-containing upper side chain.

-

Deprotection and Purification: Finally, any protecting groups used during the synthesis are removed, and the final product is purified, typically by chromatography.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by ADP.

Materials:

-

Human whole blood from healthy, drug-free donors.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Adenosine diphosphate (ADP) solution.

-

This compound solution at various concentrations.

-

Platelet aggregometer.

-

Saline or appropriate buffer.

Protocol:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP with PPP if necessary.

-

-

Aggregation Measurement:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Add the desired concentration of 17-phenyl-trinor-PGD2 or vehicle control and incubate for a specified time (e.g., 2 minutes) at 37°C with stirring.

-

Add a submaximal concentration of ADP to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum aggregation for each concentration of the test compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the intracellular levels of cAMP in response to treatment with a test compound.

Materials:

-

A suitable cell line expressing the DP1 receptor (e.g., HEK293 cells transfected with the human DP1 receptor).

-

Cell culture medium and reagents.

-

This compound solution at various concentrations.

-

Positive control (e.g., a known DP1 agonist like PGD2 or forskolin).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, HTRF, or other immunoassay-based kits).

Protocol:

-

Cell Culture and Plating:

-

Culture the cells under appropriate conditions.

-

Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a specified time (e.g., 15-30 minutes).

-

Add various concentrations of 17-phenyl-trinor-PGD2, positive control, or vehicle control to the wells.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen assay format (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value if applicable.

-

Conclusion

17-Phenyl-18,19,20-trinor-prostaglandin D2 is a valuable tool for studying the pharmacology of PGD2 receptors. Its enhanced metabolic stability makes it a useful research compound for in vitro and in vivo investigations. The information provided in this technical guide, including its historical context, pharmacological data, signaling pathways, and experimental protocols, serves as a comprehensive resource for scientists and researchers in the field of prostanoid research and drug development. Further investigation into its receptor binding affinities and a more detailed elucidation of its downstream signaling pathways will continue to enhance our understanding of this important PGD2 analog.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 7. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 8. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

17-Phenyl Trinor PGD2: An In-depth Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 17-phenyl trinor prostaglandin (B15479496) D2 (PGD2) and its analogs. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Executive Summary

17-phenyl trinor PGD2 is a synthetic analog of prostaglandin D2, a critical lipid mediator involved in a wide array of physiological and pathological processes. The introduction of a phenyl group in the omega chain enhances metabolic stability, making these analogs valuable tools for studying prostaglandin receptor pharmacology and for developing novel therapeutics. This guide focuses on the binding affinities of 17-phenyl trinor PGD2 and the closely related 17-phenyl trinor PGF2α to their primary G protein-coupled receptors (GPCRs): the DP1 and DP2 receptors for PGD2 analogs, and the FP receptor for PGF2α analogs. Understanding these interactions is crucial for elucidating their mechanisms of action and potential therapeutic applications in areas such as inflammation, allergic diseases, and glaucoma.

Quantitative Receptor Binding Data

The binding affinities of 17-phenyl trinor prostaglandin analogs are summarized below. The data is presented to facilitate comparison across different receptors.

| Compound | Receptor | Species | Cell Line/Tissue | Assay Type | Affinity (Ki/IC50) | Reference |

| 17-phenyl trinor PGF2α | FP | Rat | CHO cells (recombinant) | Radioligand Binding | 1.1 nM (Ki) | [1] |

| 17-phenyl-18,19,20-trinor PGD2 | Platelets | Human | Platelet-rich plasma | Functional (Aggregation) | 8.4 µM (IC50) | [2] |

Experimental Protocols

A detailed understanding of the methodologies used to determine receptor binding affinity is essential for interpreting the data and for designing new experiments. The following section outlines a typical radioligand binding assay protocol.

Radioligand Binding Assay for Prostaglandin Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., 17-phenyl trinor PGD2) for a specific prostaglandin receptor (e.g., DP1, DP2, or FP).

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line overexpressing the human prostaglandin receptor of interest (e.g., HEK293-hDP1, CHO-hFP).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-PGD2 for DP receptors, [3H]-PGF2α for FP receptors).

-

Test Compound: 17-phenyl trinor PGD2 or other unlabeled ligands.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

-

For determining total binding, add only the radioligand and buffer.

-

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a Graphviz diagram illustrating the general workflow of a competitive radioligand binding assay.

Prostaglandin Receptor Signaling Pathways

The biological effects of 17-phenyl trinor PGD2 and its analogs are mediated through the activation of specific GPCRs, which in turn trigger distinct intracellular signaling cascades.

DP1 Receptor Signaling

The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[3][4] Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6][7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response.[8][9] This pathway is often associated with smooth muscle relaxation and inhibition of platelet aggregation.

DP2 (CRTH2) Receptor Signaling

In contrast to the DP1 receptor, the DP2 receptor (also known as CRTH2) is coupled to the Gi alpha subunit of the G protein. Activation of the DP2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the dissociated Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration and subsequent cellular responses, which are often pro-inflammatory.[10]

FP Receptor Signaling

The FP receptor, the primary target for PGF2α and its analogs like 17-phenyl trinor PGF2α, is coupled to the Gq alpha subunit.[11][12] Upon activation, Gq stimulates phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG.[13][14][15] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm.[13][14] The increased intracellular calcium and DAG together activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream effector proteins, resulting in cellular responses such as smooth muscle contraction.[14]

Conclusion

This technical guide has provided a detailed overview of the receptor binding affinity and signaling pathways of 17-phenyl trinor PGD2 and its related analogs. The compiled data, though not exhaustive for all receptor subtypes, highlights the potent and selective nature of these compounds. The provided experimental protocol for radioligand binding assays offers a foundational method for further characterization of these and other novel prostaglandin analogs. The visualization of the distinct signaling pathways for the DP1, DP2, and FP receptors underscores the diverse physiological roles these molecules play. Further research to determine the precise binding affinities of 17-phenyl trinor PGD2 at DP1 and DP2 receptors will be invaluable for a more complete understanding of its pharmacological profile and for advancing the development of targeted therapies.

References

- 1. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. caymanchem.com [caymanchem.com]

- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct cAMP signaling through G-protein-coupled receptors mediates growth cone attraction induced by pituitary adenylate cyclase-activating polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 12. repository.arizona.edu [repository.arizona.edu]

- 13. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 15. researchgate.net [researchgate.net]

The Pharmacokinetics of 17-Phenyl-18,19,20-trinor-PGD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for 17-Phenyl-18,19,20-trinor-prostaglandin D2 is not currently available in published literature. This guide provides a comprehensive overview of its known biological activities and infers its potential pharmacokinetic profile based on the known metabolism of structurally related prostaglandin (B15479496) analogs. The experimental protocols described are general methodologies for assessing the activities of prostaglandins (B1171923).

Introduction

17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-phenyl-trinor-PGD2) is a synthetic analog of prostaglandin D2 (PGD2), a key lipid mediator involved in a wide array of physiological and pathological processes. The structural modification, the substitution of the terminal three carbons of the omega side chain with a phenyl group, is designed to increase metabolic stability and potentially alter receptor binding and activity compared to the endogenous PGD2.[1] This modification has been shown in other prostaglandin series, such as PGE and PGF, to yield more potent and stable agonists.[1][2] Understanding the pharmacokinetics of this analog is crucial for evaluating its therapeutic potential.

Biological Activity

While comprehensive pharmacokinetic data is lacking, in vitro studies have characterized some of the biological activities of 17-phenyl-trinor-PGD2.

Inhibition of Platelet Aggregation

17-Phenyl-trinor-PGD2 has been identified as a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced human platelet aggregation.[3][4] This activity is a hallmark of compounds that interact with the PGD2 receptor 1 (DP1), which is known to mediate the inhibition of platelet aggregation through the elevation of intracellular cyclic AMP (cAMP).[5][6]

Cyclic AMP Accumulation

Consistent with its anti-platelet aggregation activity, 17-phenyl-trinor-PGD2 is a weak agonist for cyclic AMP accumulation.[3][7] This suggests that its mechanism of action likely involves the activation of Gs-protein coupled receptors, such as the DP1 receptor, leading to the stimulation of adenylyl cyclase and subsequent increase in intracellular cAMP levels.

Table 1: Summary of In Vitro Biological Activities of 17-Phenyl-18,19,20-trinor-PGD2

| Biological Activity | Assay System | Agonist | Endpoint | Result | Reference |

| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | Inhibition of Aggregation | IC50: 8.4 µM | [3] |

| Cyclic AMP Accumulation | Not Specified | - | cAMP Levels | Weak Agonist | [3][7] |

Inferred Pharmacokinetics and Metabolism

Direct studies on the absorption, distribution, metabolism, and excretion (ADME) of 17-phenyl-trinor-PGD2 have not been reported. However, insights can be drawn from the metabolic pathways of the parent compound, PGD2, and a closely related analog, 17-phenyl-18,19,20-trinor-PGF2α.

Putative Metabolic Pathway

The metabolism of prostaglandins typically involves oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and beta-oxidation of both the alpha and omega side chains. Studies on the metabolism of 17-phenyl-18,19,20-trinor-PGF2α in Cynomolgus monkeys and human females have identified several urinary metabolites.[8] The major metabolic transformations included the formation of 15-keto-13,14-dihydro derivatives, as well as dinor and tetranor metabolites resulting from beta-oxidation.[8]

Based on these findings, a putative metabolic pathway for 17-phenyl-trinor-PGD2 can be proposed. The initial steps would likely involve the action of 15-hydroxyprostaglandin dehydrogenase to form the 15-keto derivative, followed by reduction of the C13-C14 double bond. Subsequent metabolism would likely proceed through beta-oxidation of the carboxylic acid side chain.

Caption: Putative metabolic pathway for this compound.

Receptor Signaling Pathways

The biological effects of PGD2 and its analogs are primarily mediated by two G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][9][10]

DP1 Receptor Signaling

The DP1 receptor is coupled to a stimulatory G-protein (Gs).[11] Activation of the DP1 receptor by an agonist like PGD2 leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[9][13]

Caption: Simplified DP1 receptor signaling cascade.

CRTH2 (DP2) Receptor Signaling

In contrast to the DP1 receptor, the CRTH2 receptor is coupled to an inhibitory G-protein (Gi).[9] Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the βγ subunits of the G-protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events contribute to pro-inflammatory responses, such as the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[9][11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 6. Prostaglandins and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Metabolism of 17-phenyl-18,19, 20-trinor-prostaglandin F2alpha in the Cynomolgus monkey and the human female - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

In Vitro Effects of 17-phenyl trinor PGD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-phenyl trinor prostaglandin (B15479496) D2 (17-phenyl trinor PGD2) is a synthetic and chemically stable analog of the endogenous prostaglandin D2 (PGD2). Prostaglandins are lipid compounds that play crucial roles in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and smooth muscle contraction. As an analog, 17-phenyl trinor PGD2 is designed to have modified properties, such as increased stability or altered receptor binding and activity, compared to its natural counterpart. This technical guide provides a comprehensive overview of the reported in vitro effects of 17-phenyl trinor PGD2, with a focus on its interaction with cellular signaling pathways and functional responses.

Core Biological Activities

The primary reported in vitro activities of 17-phenyl trinor PGD2 revolve around its effects on platelet aggregation and intracellular signaling cascades.

Data Presentation: Quantitative Analysis of In Vitro Effects

The following table summarizes the key quantitative data available for the in vitro effects of 17-phenyl trinor PGD2.

| Parameter | Assay | Cell/System Type | Value | Reference |

| IC50 | ADP-Induced Platelet Aggregation | Human Platelets | 8.4 µM | [1] |

| Agonist Activity | Cyclic AMP (cAMP) Accumulation | Not Specified | Weak Agonist | [1] |

Signaling Pathways

Prostaglandin D2 and its analogs exert their effects primarily through two G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2). These receptors are coupled to different G proteins and trigger distinct downstream signaling cascades.

-

DP1 Receptor Activation: The DP1 receptor is coupled to the Gs alpha subunit of the G protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

DP2 (CRTH2) Receptor Activation: The DP2 receptor is coupled to the Gi alpha subunit. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration ([Ca2+]i).

Based on the observation that 17-phenyl trinor PGD2 is a weak agonist of cAMP accumulation, it is likely that it interacts with the DP1 receptor. Its inhibitory effect on platelet aggregation could be mediated through this increase in cAMP, as cAMP is a known inhibitor of platelet activation. However, without specific receptor binding data, its interaction with the DP2 receptor remains uncharacterized from the available literature.

Signaling Pathway Diagram